4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine
Description
4-({1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with an azetidine ring via an ether linkage. The azetidine is further functionalized with a 4-bromo-2-fluorophenylmethyl group. This structure combines aromatic, electron-withdrawing (bromo, fluoro), and constrained cyclic amine (azetidine) motifs, which are often exploited in medicinal chemistry for their pharmacokinetic and target-binding properties .
Properties
IUPAC Name |
4-[1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O/c16-12-2-1-11(15(17)7-12)8-19-9-14(10-19)20-13-3-5-18-6-4-13/h1-7,14H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYOSXLMBMJBTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)Br)F)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 4-bromo-2-fluorophenyl Group: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the 4-bromo-2-fluorophenyl group onto the azetidine ring.
Attachment to the Pyridine Ring: The final step involves the formation of an ether linkage between the azetidine moiety and the pyridine ring, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine or fluorine substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the bromine or fluorine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or azetidine rings .
Scientific Research Applications
4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound may serve as a probe in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. The azetidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and fluorine substituents may enhance binding affinity through halogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Evidence
The evidence highlights several pyridine- and azetidine-containing compounds with varying substituents. Key structural analogs include:
Pyridine Derivatives with Substituted Phenyl Groups
- 2-Amino-4-(2-chloro-5-(4-substitutedphenyl)pyridin-3-yl)-1-(4-substitutedphenyl)pyridine (): Substituents: Chloro, amino, and substituted phenyl groups (e.g., -CH₃, -NO₂, -Br). Molecular Weight: Ranges from 466 to 545 g/mol. Key Data: Melting points (268–287°C), IR peaks (e.g., -CN stretch at 2198 cm⁻¹, C=O at 1670 cm⁻¹), and ¹H NMR signals (δ 0.82–7.78 ppm) .
Spirocyclic Azetidines with Nitrofuran Warheads
- 9-(5-Nitro-2-furoyl)-4-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]-1-oxa-9-aza-spiro[5.5]undecane ():
Halogenated Pyridine Derivatives
Comparative Analysis
Table 1: Structural and Physical Properties Comparison
Key Observations:
Electron-Withdrawing Effects: The target compound’s 4-bromo-2-fluorophenyl group enhances electron-withdrawing properties compared to analogs with -CH₃ or -OCH₃ substituents (). This may influence reactivity in nucleophilic substitutions or binding to biological targets.
Thermal Stability: Pyridine derivatives with nitro (-NO₂) or carbonyl (C=O) groups exhibit higher melting points (e.g., 259–287°C in ) due to strong intermolecular dipole interactions. The target compound’s melting point is unreported but likely lower due to the absence of polar nitro/carbonyl groups.
Biological Activity: Spirocyclic azetidines with nitrofuran moieties () show potent antitubercular activity (MIC = 1.6 µg/mL).
Biological Activity
The compound 4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine represents a novel structure in medicinal chemistry, combining an azetidine moiety with a pyridine ring. The presence of halogen substituents, specifically bromine and fluorine, enhances its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 303.15 g/mol. The structural arrangement includes a pyridine ring linked to an azetidine derivative that features a brominated phenyl group.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in neurological and inflammatory pathways. The azetidine ring may facilitate binding to specific targets due to its unique spatial configuration.
Inhibitory Activities
Recent studies have highlighted the potential of azetidine derivatives in inhibiting monoamine oxidase (MAO) enzymes, which are crucial for neurotransmitter metabolism. For instance, related compounds have shown significant inhibitory effects on MAO-B with IC50 values as low as 0.013 µM, indicating strong potential for treating neurodegenerative disorders .
Study 1: MAO Inhibition
In a comparative study, various azetidine derivatives were synthesized and evaluated for their MAO inhibitory activities. The compound T6 , closely related to our compound of interest, exhibited potent inhibition of MAO-B (IC50 = 0.013 µM) compared to other structural analogs . This suggests that the halogen substitution pattern significantly influences bioactivity.
Study 2: Cytotoxicity Assessment
The cytotoxic effects of azetidine derivatives were assessed using L929 fibroblast cells. The results indicated that while some derivatives caused significant cell death at higher concentrations (50 µM), others like T6 did not show cytotoxicity at any tested dose, suggesting a favorable safety profile for further development .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure | MAO-B IC50 (µM) | Cytotoxicity (L929 Cells) |
|---|---|---|---|
| T6 | Azetidine | 0.013 | None at ≤100 µM |
| T3 | Azetidine | 0.039 | Complete cell death at 50 µM |
| T7 | Azetidine | 0.099 | Significant at higher doses |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
